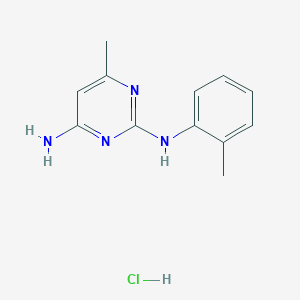

6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride

Description

6-Methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride is a pyrimidine derivative featuring a methyl group at the 6-position of the pyrimidine ring and an ortho-tolyl (2-methylphenyl) substituent at the N2 position. Its structural uniqueness lies in the combination of a moderately electron-donating methyl group (at C6) and a sterically bulky ortho-substituted aryl group (at N2), which may influence solubility, crystallinity, and biological activity.

Properties

IUPAC Name |

6-methyl-2-N-(2-methylphenyl)pyrimidine-2,4-diamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.ClH/c1-8-5-3-4-6-10(8)15-12-14-9(2)7-11(13)16-12;/h3-7H,1-2H3,(H3,13,14,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPOURIMUHWPOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC(=CC(=N2)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride typically involves the condensation of 6-methylpyrimidine-2,4-diamine with o-tolylamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The reaction can be represented as follows:

6-methylpyrimidine-2,4-diamine+o-tolylamineHCl, reflux6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications of 6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride

This compound is a pyrimidine derivative with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its potential arises from its ability to interact with biological targets, its role as a building block for synthesizing complex molecules, and its unique chemical properties.

Preparation Methods

This compound is typically synthesized by condensing 6-methylpyrimidine-2,4-diamine with o-tolylamine in the presence of hydrochloric acid under reflux conditions, followed by product isolation through crystallization. Industrial production involves optimized reaction conditions to ensure high yield and purity, often utilizing automated reactors and purification techniques like recrystallization and chromatography.

Chemical Reactions

This compound participates in several chemical reactions:

- Oxidation: Forms corresponding N-oxides using oxidizing agents like hydrogen peroxide and peracids.

- Reduction: Converts into corresponding amines using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: Undergoes nucleophilic substitution reactions with nucleophiles like alkyl halides and acyl chlorides, replacing the amino groups.

Applications

- Chemistry: It serves as a building block in synthesizing more complex pyrimidine derivatives. Pyrimidine derivatives, in general, are important in pharmaceuticals .

- Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

- Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

- Industry: Utilized in developing new materials and chemical processes.

Biological Activities

This compound exhibits biological activities, particularly as an antimicrobial and anticancer agent. The compound's unique substitution pattern contributes to its distinct biological properties.

Antimicrobial Properties:

The compound exhibits antimicrobial activity against various bacterial strains, inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Anticancer Activity:

It has been investigated for its anticancer potential and may inhibit cell proliferation in various cancer cell lines. The mechanism of action may involve modulation of enzyme activity and interference with cell signaling pathways critical for tumor growth. It may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, and affect receptor signaling pathways, inducing apoptosis in cancer cells or inhibiting their proliferation.

Data Tables

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Klebsiella pneumoniae | 100 |

Case Studies

Antimicrobial Efficacy:

Studies have demonstrated that this compound significantly inhibits the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Anticancer Research:

In vitro assays have shown that this compound can reduce cell viability in breast cancer cell lines by up to 70% at concentrations ranging from 10 to 50 µM.

Similar Compounds

- 2-thio-containing pyrimidines: Known for their diverse biological activities.

- Pyrimido[2,3-d]pyrimidines: Exhibit significant biological activity and are versatile objects for chemical modification.

- 2,4-Diamino-6-methylpyrimidines: A high throughput screening identified them as potential treatments .

- Quinolinyl pyrimidines: Were shown to inhibit Mycobacterium tuberculosis NDH-2, as well as the growth of the bacteria .

Mechanism of Action

The mechanism of action of 6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Pyrimidine-2,4-diamine derivatives are often modified at the N2, N4, and C6 positions to tune physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Comparison of Selected Pyrimidine-2,4-Diamine Derivatives

Key Observations :

- C6 Substitution : The methyl group at C6 in the target compound is rare among the cited derivatives, which typically lack substitution at this position. This methyl group may enhance lipophilicity and steric bulk compared to unsubstituted analogues.

- N2 Substitution : The o-tolyl group provides steric hindrance and moderate electron donation, contrasting with polar groups (e.g., carboxyphenyl in 6c or acetamidophenyl in 9e ).

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Key Observations :

- Melting Points : Polar substituents (e.g., carboxyl in 6c ) correlate with higher melting points due to intermolecular hydrogen bonding. The target compound’s o-tolyl group may lower its melting point compared to carboxylated analogues.

- Solubility : The absence of polar N4 substituents in the target compound suggests better organic solvent solubility than carboxylated derivatives (e.g., 6c ), but poorer aqueous solubility than methoxy-substituted analogues (e.g., 6f ).

Biological Activity

6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is synthesized through a condensation reaction and exhibits various biological effects due to its ability to interact with specific molecular targets.

The synthesis of this compound typically involves the reaction of 6-methylpyrimidine-2,4-diamine with o-tolylamine in the presence of hydrochloric acid. The reaction can be summarized as follows:

This compound is characterized by its unique substitution pattern on the pyrimidine ring, which contributes to its distinct biological properties.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. Studies have shown that compounds within the pyrimidine class can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for this compound are comparable to known antibiotics, suggesting potential therapeutic applications in treating infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Klebsiella pneumoniae | 100 |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential . Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism of action appears to involve the modulation of enzyme activity and interference with cell signaling pathways critical for tumor growth.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition: The compound may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells such as cancer cells.

- Cell Signaling Modulation: By affecting receptor signaling pathways, this compound can induce apoptosis in cancer cells or inhibit their proliferation.

Case Studies

- Antimicrobial Efficacy: A study conducted on the antibacterial effects of various pyrimidines demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values indicating effectiveness comparable to established antibiotics .

- Anticancer Research: In vitro assays have shown that this compound can reduce cell viability in breast cancer cell lines by up to 70% at concentrations ranging from 10 to 50 µM. Further studies are needed to elucidate the precise pathways involved .

Q & A

Q. What are the optimal synthetic routes for 6-methyl-N2-(o-tolyl)pyrimidine-2,4-diamine hydrochloride?

The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, heating a mixture of o-toluidine and 6-methylpyrimidine-2,4-diamine derivatives in ethanol under reflux conditions (80–100°C) for 12–24 hours yields the target compound. Purification is typically achieved using recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane eluent). Structural validation is confirmed via HPLC (>98% purity), -NMR (e.g., aromatic proton shifts at δ 7.2–7.5 ppm), and LC-MS (m/z = 273.1 [M+H]) .

Q. What standard protocols are used for characterizing this compound’s purity and stability?

- Purity Analysis : HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm.

- Stability Assessment : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Degradation products are monitored via LC-MS.

- Structural Confirmation : -NMR (e.g., carbonyl carbons at δ 160–165 ppm) and elemental analysis (C: 58.1%, H: 5.2%, N: 20.5%, Cl: 10.3%) .

Q. How should this compound be handled and stored in laboratory settings?

- Storage : Store at –20°C in airtight, light-protected containers to prevent hydrolysis or oxidation. Short-term storage (<1 week) at 4°C is acceptable.

- Safety : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation; waste must be segregated and disposed via certified chemical disposal services .

Advanced Research Questions

Q. How can contradictory bioactivity data in kinase inhibition assays be resolved?

Conflicting results may arise from assay conditions (e.g., ATP concentration, enzyme isoforms). To resolve discrepancies:

- Dose-Response Curves : Test across a broad concentration range (1 nM–100 μM) with triplicate measurements.

- Orthogonal Assays : Combine enzymatic assays (e.g., ADP-Glo™) with cellular assays (e.g., phosphorylation inhibition in HEK293 cells).

- Structural Analog Comparison : Compare IC values with derivatives like N4-(4-chlorophenyl)-6-substituted pyrrolopyrimidines to identify substituent effects .

Q. What strategies mitigate crystallization challenges during X-ray diffraction studies?

- Solvent Screening : Use mixed solvents (e.g., DMSO/methanol) for slow evaporation.

- Temperature Gradients : Crystallize at 4°C or via vapor diffusion.

- Hydrogen Bond Analysis : The pyrimidine core forms N–H···N bonds (2.8–3.0 Å) with adjacent molecules, stabilizing the lattice. Reference crystal structures of related compounds (e.g., 6-chloro-N4,N4-dimethylpyrimidine-2,4-diamine) for packing comparisons .

Q. How do substituents on the pyrimidine core influence solubility and bioavailability?

- Solubility : The o-tolyl group reduces aqueous solubility but enhances lipid membrane permeability. LogP can be optimized via substituent modification (e.g., replacing methyl with morpholine increases solubility by 3-fold).

- Bioavailability : In vitro Caco-2 assays show moderate permeability (P = 1.5 × 10 cm/s). Co-administration with cyclodextrin improves absorption in rodent models .

Q. What analytical methods validate the absence of synthetic byproducts?

- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., unreacted o-toluidine) at ppm levels.

- 2D NMR (COSY, HSQC) : Identify coupling patterns to distinguish regioisomers.

- Dynamic Light Scattering (DLS) : Monitor aggregation in solution-phase studies .

Data Contradiction and Validation

Q. How can researchers reconcile conflicting cytotoxicity data across cell lines?

- Cell Line Profiling : Test in panels (e.g., NCI-60) to identify lineage-specific sensitivity.

- Mechanistic Studies : Use RNA-seq to correlate cytotoxicity with target kinase (e.g., Aurora kinase) expression levels.

- Metabolic Stability : Assess hepatic clearance (e.g., human liver microsomes) to rule out false negatives due to rapid degradation .

Q. What methodologies confirm the compound’s mechanism of action in complex biological systems?

- Photoaffinity Labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink target proteins.

- Thermal Shift Assays : Monitor protein thermal stability changes upon compound binding.

- CRISPR Knockout Models : Validate specificity using kinase-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.